![molecular formula C24H24N2O5S B11705061 methyl 4-({N-[(4-methylphenyl)sulfonyl]phenylalanyl}amino)benzoate](/img/structure/B11705061.png)
methyl 4-({N-[(4-methylphenyl)sulfonyl]phenylalanyl}amino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
METHYL 4-[2-(4-METHYLBENZENESULFONAMIDO)-3-PHENYLPROPANAMIDO]BENZOATE is a complex organic compound with a unique structure that includes a benzoate ester, a sulfonamide group, and a phenylpropanamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[2-(4-METHYLBENZENESULFONAMIDO)-3-PHENYLPROPANAMIDO]BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methylbenzenesulfonamide with a suitable phenylpropanamide derivative under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
化学反应分析
Types of Reactions
METHYL 4-[2-(4-METHYLBENZENESULFONAMIDO)-3-PHENYLPROPANAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions may result in the formation of new derivatives with modified functional groups.
科学研究应用
METHYL 4-[2-(4-METHYLBENZENESULFONAMIDO)-3-PHENYLPROPANAMIDO]BENZOATE has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as a component in chemical formulations.
作用机制
The mechanism of action of METHYL 4-[2-(4-METHYLBENZENESULFONAMIDO)-3-PHENYLPROPANAMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The phenylpropanamide moiety may also play a role in binding to target proteins, affecting their function and leading to the desired biological or chemical effect.
相似化合物的比较
Similar Compounds
4-Methylbenzenesulfonamide: A simpler compound with similar sulfonamide functionality.
Phenylpropanamide derivatives: Compounds with similar structural features but different substituents.
Uniqueness
METHYL 4-[2-(4-METHYLBENZENESULFONAMIDO)-3-PHENYLPROPANAMIDO]BENZOATE is unique due to its combination of functional groups, which confer specific chemical and biological properties
属性
分子式 |
C24H24N2O5S |
|---|---|
分子量 |
452.5 g/mol |
IUPAC 名称 |
methyl 4-[[2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoyl]amino]benzoate |
InChI |
InChI=1S/C24H24N2O5S/c1-17-8-14-21(15-9-17)32(29,30)26-22(16-18-6-4-3-5-7-18)23(27)25-20-12-10-19(11-13-20)24(28)31-2/h3-15,22,26H,16H2,1-2H3,(H,25,27) |
InChI 键 |
XHCIDEUCGZKIKB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


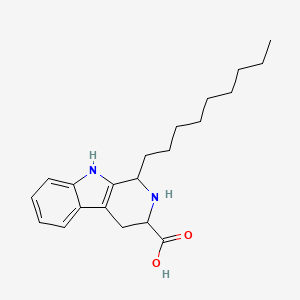
![1,6-Dimethyl-2-(2-oxopropyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium](/img/structure/B11704992.png)
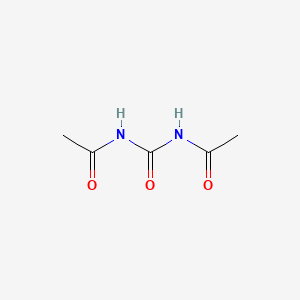
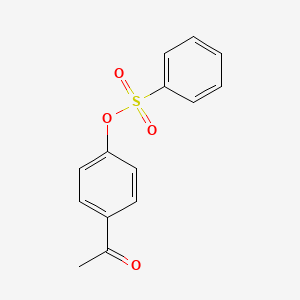
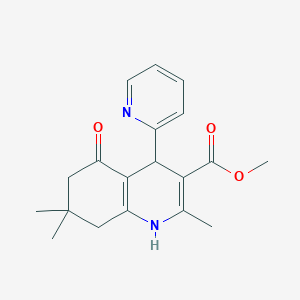
![N-(2-methylphenyl)-1-[4-[(2-methylphenyl)iminomethyl]phenyl]methanimine](/img/structure/B11705003.png)

![3-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B11705009.png)
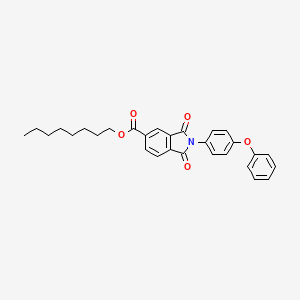
![N-{1-[(3-bromophenyl)amino]-2,2,2-trichloroethyl}-3-methylbutanamide](/img/structure/B11705014.png)
![ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11705016.png)
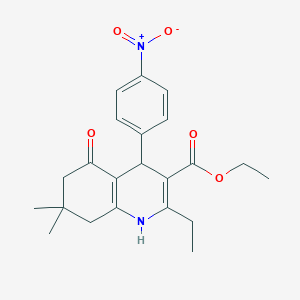

![4-heptyl-N'-[(4-phenylcyclohexyl)carbonyl]benzohydrazide](/img/structure/B11705028.png)
